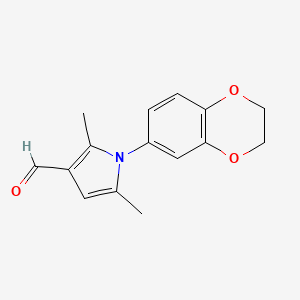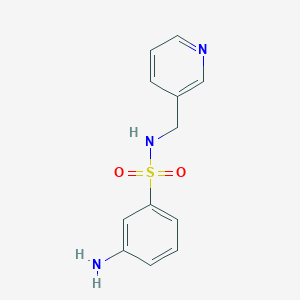
4-Metil-1-(2-piperidin-4-iletil)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a synthetic organic compound with the molecular formula C13H26N2. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with a methyl group and an ethyl chain linked to another piperidine ring, making it a unique structure with potential biological activities.
Aplicaciones Científicas De Investigación
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with lysine decarboxylase, an enzyme involved in the decarboxylation of lysine to produce cadaverine . This interaction is crucial as it affects the production of piperidine derivatives, which are important in various biochemical pathways.
Cellular Effects
The effects of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of piperidine derivatives . This modulation can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with lysine decarboxylase results in the production of cadaverine, which subsequently affects the synthesis of piperidine derivatives . These interactions highlight the compound’s role in regulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of dosage in determining the compound’s overall impact on biological systems.
Metabolic Pathways
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, influencing the production of piperidine derivatives . These interactions affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating metabolic pathways.
Transport and Distribution
The transport and distribution of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is localized in specific subcellular compartments, where it exerts its biochemical activities. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and activity . These localization patterns are essential for understanding the compound’s role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl and ethyl substituents. Here is a general synthetic route:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Ethyl Chain: The ethyl chain linked to another piperidine ring can be introduced through reductive amination or alkylation reactions using ethyl halides.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups on the piperidine rings.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Methyl iodide, ethyl bromide.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Comparación Con Compuestos Similares
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine can be compared with other piperidine derivatives, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a potent dopamine reuptake inhibitor and has stimulant properties.
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
Substituted Piperidines: Various substituted piperidines with different functional groups that exhibit diverse biological activities.
The uniqueness of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-methyl-1-(2-piperidin-4-ylethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h12-14H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRNPPHHZRTHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)






